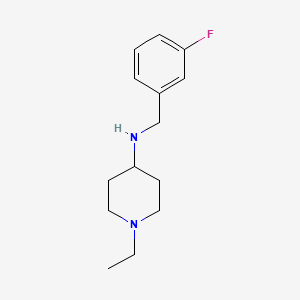
N-benzyl-5-(4-morpholinyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-(4-morpholinyl)-2-nitroaniline, also known as BMA-155, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitroanilines and has been found to exhibit anti-tumor properties in certain types of cancer cells.
Mechanism of Action
N-benzyl-5-(4-morpholinyl)-2-nitroaniline exerts its anti-tumor effects by targeting the microtubules in cancer cells. Microtubules are cellular structures that are involved in cell division and growth. N-benzyl-5-(4-morpholinyl)-2-nitroaniline binds to the microtubules and disrupts their function, leading to cell death. This mechanism of action is similar to that of other anti-cancer drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been found to have minimal toxicity in normal cells, which is a desirable property for a potential anti-cancer drug. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can inhibit cell proliferation and induce apoptosis in cancer cells, while leaving normal cells unharmed. N-benzyl-5-(4-morpholinyl)-2-nitroaniline has also been found to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its potential as a targeted therapy for cancer. Its mechanism of action specifically targets cancer cells, which may reduce the side effects associated with traditional chemotherapy. However, one limitation of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
Future research on N-benzyl-5-(4-morpholinyl)-2-nitroaniline could focus on optimizing its synthesis method to make it more accessible for research purposes. Additionally, further studies could investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans as a potential cancer treatment.
Synthesis Methods
N-benzyl-5-(4-morpholinyl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of benzylamine, morpholine, and 2-nitroaniline as starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been studied extensively for its potential use in cancer treatment. It has been found to exhibit anti-tumor properties in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
properties
IUPAC Name |
N-benzyl-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)12-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMANPQWMAPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)

![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)
